molecular formula C10H20N4O B1492019 4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide CAS No. 2098038-20-9

4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide

Cat. No.: B1492019
CAS No.: 2098038-20-9
M. Wt: 212.29 g/mol
InChI Key: WEIMVOUXPHBYMM-UHFFFAOYSA-N
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Description

“4-(tetrahydro-2H-pyran-4-yl)piperazine-1-carboximidamide” is a chemical compound . It is also known as THPPC. The molecular formula of this compound is C10H20N4O .


Synthesis Analysis

The synthesis of compounds similar to “this compound” involves the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .


Molecular Structure Analysis

The molecular weight of “this compound” is 212.29 g/mol. The average mass is 212.292 Da and the mono-isotopic mass is 212.163712 Da .

Scientific Research Applications

Synthesis and Chemical Modification

  • Orthogonal Protection Strategies : Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones are prepared from bis-carbamate protected piperazine-2-carboxylic acids, serving as scaffolds for the synthesis of various 2-substituted piperazines. This demonstrates a versatile approach to piperazine derivatives through orthogonal protection methods (Clark & Elbaum, 2007).

  • Catalytic Applications : Piperazine acts as an efficient catalyst in one-pot, three-component reactions for the synthesis of 2-amino-4H-pyrans and tetrahydro-4H-chromenes, highlighting its utility in facilitating organic transformations under ambient conditions (Amirnejad et al., 2013).

Pharmaceutical and Biological Research

  • Anticonvulsant and Antimicrobial Activities : Novel kojic acid derivatives with potential anticonvulsant properties have been synthesized, where piperazine derivatives played a crucial role in the compound's activity, illustrating the importance of such structures in the development of new therapeutic agents (Aytemir et al., 2010).

  • Anticonvulsant and Antimicrobial Evaluation : Synthesized 3-hydroxy-6-methyl-2-substituted 4H-pyran-4-one derivatives have shown potential anticonvulsant activity, where the incorporation of piperazine significantly influenced the compounds' efficacy, underscoring the chemical's value in medicinal chemistry (Aytemir et al., 2004).

Material Science and Light-Amplification Studies

  • Light-Amplification Medium : Synthesized compounds containing a piperazine structural fragment bonded with bulky triphenyl moieties have been investigated as potential media for organic solid-state lasers. These compounds exhibit glass-forming properties and photoluminescence, indicating their applicability in light amplification and organic electronics (Zarins et al., 2018).

Properties

IUPAC Name

4-(oxan-4-yl)piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4O/c11-10(12)14-5-3-13(4-6-14)9-1-7-15-8-2-9/h9H,1-8H2,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMVOUXPHBYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCN(CC2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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